REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].CCN(C(C)C)C(C)C.[N+:14]([C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Br)=[CH:19][CH:18]=1)([O-:16])=[O:15]>C(Cl)Cl>[N+:14]([C:17]1[CH:24]=[CH:23][C:20]([CH2:21][NH:4][CH2:3][CH2:1][OH:2])=[CH:19][CH:18]=1)([O-:16])=[O:15]
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Name
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|
Quantity
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10.05 mL
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Type
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reactant
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Smiles
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C(O)CN
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Name
|
|
Quantity
|
5.08 mL
|
Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
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|
Quantity
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6 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(CBr)C=C1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were removed in vacuo
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Type
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CUSTOM
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Details
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the resulting residue partitioned between water and EtOAc
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Type
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CUSTOM
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Details
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The aqueous phase was separated
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×30 mL)
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Type
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WASH
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Details
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The combined organic fractions were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CNCCO)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.34 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |